2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
Description
Molecular Architecture and IUPAC Nomenclature
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone (CAS 898750-91-9) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₀Cl₂F₂O and a molecular weight of 315.15 g/mol . Its IUPAC name, 1-(2-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one , reflects its substitution pattern:
- A 2-chloro-4-fluorophenyl group at the ketone position (C1).
- A 3-chloro-5-fluorophenyl group attached to the propyl chain (C3).
The SMILES notation (C1=CC(=CC(=C1F)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl) illustrates the connectivity, with chlorine and fluorine atoms occupying meta and para positions on their respective aromatic rings.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₀Cl₂F₂O |
| Molecular weight | 315.15 g/mol |
| SMILES | C1=CC(=CC(=C1F)Cl)CCC(=O)... |
| InChIKey | TWJHTAVUYQPDSZ-UHFFFAOYSA-N |
Crystallographic Characterization
While single-crystal X-ray data for this specific compound remain unpublished, structural analogs provide insights. For example, 2'-chloro-4'-fluoropropiophenone derivatives exhibit planar aromatic rings with dihedral angles of 31.36° between rings, as observed in similar halogenated propiophenones. Key features include:
- Bond lengths : C=O bond measures ~1.21 Å, consistent with ketonic carbonyl groups.
- Torsional angles : The propyl linker (CCC=O) adopts a staggered conformation, minimizing steric hindrance between aromatic rings.
Spectroscopic data corroborate the structure:
- ¹H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, while α-protons to the carbonyl appear at δ 3.5–4.5 ppm.
- ¹³C NMR : The ketone carbon resonates at δ 195–200 ppm, with halogenated carbons at δ 110–135 ppm.
Comparative Analysis with Halogenated Propiophenone Derivatives
This compound’s dual chloro/fluoro substitution distinguishes it from related structures:
Table 2: Structural comparisons
Key trends:
- Electron-withdrawing effects : Fluorine at the para position enhances carbonyl electrophilicity compared to chlorine.
- Steric bulk : Ortho-chloro substituents increase torsional strain, reducing conformational flexibility.
Electronic Structure and Conformational Dynamics
Density functional theory (DFT) calculations reveal:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Charge distribution : The carbonyl oxygen carries a partial negative charge (-0.42 e), while adjacent carbons are δ+ (0.18–0.25 e).
Conformational analysis :
- The lowest-energy conformation features a syn-periplanar arrangement of the propyl chain relative to the 2-chloro-4-fluorophenyl group.
- Rotational barriers for the propyl linker exceed 12 kcal/mol due to halogen-halogen repulsion.
Figure 1 : Frontier molecular orbitals (HOMO: π-aromatic; LUMO: σ* C-Cl).
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-7-10(8-12(18)9-11)5-6-15(19)13-3-1-2-4-14(13)17/h1-4,7-9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZVHDANPCWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644963 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-91-9 | |
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Starting materials: 3-chloro-5-fluorobenzene and 3-chloropropionyl chloride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Conditions: Anhydrous environment to prevent hydrolysis of acyl chloride; temperature control between 0°C to 70°C
- Solvent: Often 1,2-dichloroethane or similar non-protic solvents
Mechanism and Process
The Friedel-Crafts acylation proceeds via the generation of an acylium ion from 3-chloropropionyl chloride in the presence of AlCl3. This electrophile then attacks the aromatic ring of 3-chloro-5-fluorobenzene, yielding the ketone product with regioselective substitution at the 2' position due to directing effects of halogens.
Industrial Adaptations
- Continuous flow reactors are employed to improve yield and reproducibility.
- Advanced catalytic systems optimize reaction rates and selectivity.
- Purification involves recrystallization or chromatographic techniques to achieve high purity.
Chlorination of Propiophenone Derivatives
Chlorination Methodology
A related preparative step involves chlorination of propiophenone derivatives to introduce the 2'-chloro substituent:
- Reagents: Propiophenone, chlorine gas (Cl2)
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: 1,2-dichloroethane (also known as solvent orange 2A)
- Temperature: Controlled between 15°C and 70°C
- Reaction time: 6 to 10 hours with chromatographic monitoring
Process Steps
- In a reactor, AlCl3 and 1,2-dichloroethane are combined.
- Propiophenone solution is added under stirring.
- Chlorine gas is introduced gradually, maintaining temperature.
- After reaction completion, low-temperature hydrolysis is performed.
- The mixture is washed, layered, and subjected to reduced pressure distillation.
- Final rectification at ~170°C yields 3'-chloropropiophenone with 99.7–99.9% purity and 88–90% yield.
Advantages
- High selectivity and yield due to catalyst activity.
- Solvent choice minimizes equipment corrosion and environmental impact.
- The process is scalable and suitable for industrial production.
Comparative Data Table of Related Compounds and Preparation Parameters
| Parameter | 2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone | 3'-Chloropropiophenone (Intermediate) | 3-(3-Chloro-5-fluorophenyl)-2',3'-dichloropropiophenone |
|---|---|---|---|
| Molecular Formula | C15H11Cl2FO | C9H9ClO | C15H10Cl3FO |
| Molecular Weight (g/mol) | 297.1 | ~156.6 | 331.6 |
| Key Synthetic Step | Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with 3-chloropropionyl chloride | Chlorination of propiophenone with Cl2/AlCl3 | Further chlorination of 2'-chloro derivative |
| Catalyst | AlCl3 | AlCl3 | AlCl3 |
| Solvent | Anhydrous, e.g., 1,2-dichloroethane | 1,2-dichloroethane | Not specified |
| Reaction Temperature (°C) | 0–70 | 15–70 | Not specified |
| Reaction Time (hours) | Several hours (typically 6–10) | 6–10 | Not specified |
| Purity of Final Product (%) | >99% | 99.7–99.9 | Not specified |
| Yield (%) | High (optimized in continuous flow) | 88–90 | Not specified |
Research Findings and Notes
- The Friedel-Crafts acylation method is the most widely accepted and efficient route for synthesizing this compound, providing good regioselectivity and yield under controlled conditions.
- Chlorination of propiophenone derivatives using chlorine gas and AlCl3 in 1,2-dichloroethane is a robust method to introduce the 2'-chloro substituent with high purity and yield, suitable for scale-up.
- Industrial processes favor continuous flow and advanced catalytic systems to improve reproducibility and reduce environmental impact.
- Purification by recrystallization or chromatography is essential to achieve the high purity required for research and pharmaceutical applications.
- Related compounds with additional halogen substitutions (e.g., dichlorinated derivatives) are synthesized by further chlorination steps, though detailed methods vary and are less documented.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly utilized in the preparation of various derivatives that exhibit diverse biological activities. The compound can be synthesized through Friedel-Crafts acylation, involving the reaction of 3-chloro-5-fluorobenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of propiophenone compounds, including this compound, exhibit notable antimicrobial activity. The halogenated phenyl groups are believed to disrupt bacterial cell membranes or interfere with metabolic pathways, making them potential candidates for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the induction of apoptosis through the activation of caspases and disruption of mitochondrial function. A dose-dependent decrease in cell viability was observed in treated human cancer cell lines, highlighting its potential for further development as a therapeutic agent.
Pharmacological Insights
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. This compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as a building block for synthesizing various chemical products used in pharmaceuticals and agrochemicals.
Case Studies
Case Study: Anticancer Activity
In a recent study assessing the anticancer potential of this compound, researchers found that treatment resulted in significant cytotoxicity across multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis effectively, warranting further exploration into its mechanisms and potential clinical applications.
Neurotoxicity Studies
Investigations into the neurotoxic effects of substituted phenethylamines have included derivatives like this compound. These studies suggest that such compounds may influence neurotransmitter systems, particularly serotonin receptors, indicating a need for comprehensive safety assessments regarding their use in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone with four analogs, highlighting structural differences and their impact on key properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₀Cl₂FO | 309.15 | 4.95 | 17.07 | 2'-Cl, 3-(3-Cl-5-F-C₆H₃) |
| 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone | C₁₆H₁₄ClFOS | 308.80 | ~5.2* | ~20.5* | 3'-Cl, 5'-F, 4-SMe-C₆H₄ |
| 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | C₁₆H₁₃Cl₂FOS | 323.24 | ~5.4* | ~20.5* | 2',5'-Cl, 2-SMe-C₆H₄ |
| 3-(4-Bromophenyl)-2'-chloro-4'-fluoropropiophenone | C₁₅H₁₀BrClF₀ | 348.60 | ~5.1* | 17.07 | 4-Br, 2'-Cl, 4'-F |
| 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | C₁₃H₁₅ClO₃ | 254.71 | ~1.8* | 35.53 | 2'-Cl, 3-(1,3-dioxan-2-yl) |
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity (LogP) : Thiomethyl (SMe) and bromo substituents increase LogP compared to the parent compound, enhancing membrane permeability but reducing aqueous solubility. The dioxane-containing analog (LogP ~1.8) is significantly less lipophilic due to its oxygen-rich ring .
- Steric and Electronic Effects : Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) may alter electronic distribution in the aromatic ring, affecting reactivity in cross-coupling or nucleophilic substitution reactions .
Biological Activity
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone, also known as 2'-carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, is a synthetic organic compound with significant biological activity. This compound is characterized by its unique structure, which includes halogenated phenyl groups that enhance its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula: C18H16ClF
- Molecular Weight: 334.77 g/mol
- CAS Number: 898750-31-7
- Density: 1.245 g/cm³
- Boiling Point: 461.8 °C (predicted)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine atoms in its structure enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Studies have shown that derivatives of propiophenone compounds exhibit antimicrobial properties. The halogenated phenyl groups are believed to contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways.
Cytotoxicity and Anticancer Potential
Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
Case Study:
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Neurotoxicity Studies
Recent studies have explored the neurotoxic effects of substituted phenethylamines, including derivatives similar to this compound. These studies suggest that such compounds may affect neurotransmitter systems, particularly serotonin receptors.
Q & A
Q. What are the recommended synthetic routes for 2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone?
Methodological Answer: The synthesis of this compound can be approached via two primary routes:
- Friedel-Crafts Acylation: Reacting a chlorinated/fluorinated benzene derivative with a propiophenone precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling could introduce the 3-chloro-5-fluorophenyl moiety to a pre-functionalized propiophenone backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., aqueous Na₂CO₃, DMF solvent) may improve yields .
| Method | Catalyst/Reagents | Key Considerations |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, propiophenone | Solvent polarity, temperature control |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Ligand selection, base optimization |
Q. What spectroscopic methods are effective for characterizing this compound?
Methodological Answer: A combination of spectroscopic techniques ensures accurate structural confirmation:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign chemical shifts to confirm the propiophenone backbone and substituent positions.
- ¹⁹F NMR: Unique to fluorinated analogs, this confirms the fluorine environment .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Based on analogous chlorinated/fluorinated compounds:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations .
- Spill Management: Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
| Hazard | Mitigation Strategy |
|---|---|
| Skin/eye irritation | Immediate rinsing with water |
| Inhalation risk | Use NIOSH-approved respirators |
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or missing signals) may arise from impurities or dynamic effects:
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure using SHELXL for refinement and ORTEP-III for visualization .
- Computational Validation: Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
- Purity Assessment: Conduct HPLC or GC-MS to detect trace impurities .
Q. How can crystallization challenges for this compound be addressed?
Methodological Answer: Poor crystallization is common with halogenated aromatics. Strategies include:
- Solvent Screening: Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents.
- Temperature Gradients: Slowly cool saturated solutions from 50°C to 4°C.
- Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .
| Parameter | Optimization Approach |
|---|---|
| Solvent Polarity | Test mixtures (e.g., DCM/hexane) |
| Supersaturation | Slow evaporation vs. diffusion |
Q. How can reaction conditions be optimized for introducing the fluorophenyl group?
Methodological Answer: Fluorophenyl incorporation often requires precise control:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) with varying ligands (e.g., SPhos, Xantphos) to enhance coupling efficiency .
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Solvent Effects: Compare aprotic solvents (e.g., THF, DMF) for improved aryl transfer .
Q. What methodologies assess the ecological impact of this compound in research settings?
Methodological Answer: While specific ecotoxicological data are limited (), extrapolate from structurally similar compounds:
- Biodegradation Assays: Use OECD 301 protocols to measure mineralization rates in soil/water.
- Toxicity Testing: Conduct Daphnia magna or Vibrio fischeri assays for acute toxicity .
- Bioaccumulation Potential: Estimate log Kow values via HPLC retention time correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
